An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride: A Key Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 2-Methylimidazo[1,2-a]pyridin-5-amine Hydrochloride: A Key Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride (CAS Number: 3931-67-7), a heterocyclic compound belonging to the prominent imidazo[1,2-a]pyridine class. While specific experimental data for this particular salt is limited in publicly available literature, this document synthesizes the wealth of information available for the core imidazo[1,2-a]pyridine scaffold, offering valuable insights for researchers working with this and related molecules.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds and approved drugs.[1][2] Its rigid, bicyclic structure provides a versatile framework for the spatial arrangement of various functional groups, enabling potent and selective interactions with a wide range of biological targets. This has led to the development of drugs with diverse therapeutic applications, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][3][4]
2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride is a specific derivative of this important class of compounds. The presence of a methyl group at the 2-position and an amine group at the 5-position offers potential for further chemical modification and exploration of its structure-activity relationships (SAR).
Physicochemical and Safety Profile
While detailed experimental data such as melting point and solubility for 2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride are not extensively reported in scientific literature, basic properties and safety information can be compiled from supplier data.
| Property | Value | Source |
| CAS Number | 3931-67-7 | [5] |
| Molecular Formula | C₈H₁₀ClN₃ | [5] |
| Molecular Weight | 183.64 g/mol | [5] |
| Appearance | Solid | [6] |
| InChI | 1S/C8H9N3.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,9H2,1H3;1H | [6] |
| SMILES | NC1=CC=CC2=NC(C)=CN21.Cl | [6] |
| Hazard Pictograms | GHS07 (Exclamation mark) | [6] |
| Signal Word | Warning | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [6] |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [6] |
Note: Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
Synthesis of the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and versatile method being the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
A variety of other synthetic routes have also been developed, including copper-catalyzed aerobic oxidative reactions and multicomponent reactions, offering access to a wide range of substituted imidazo[1,2-a]pyridines.[7][8]
Below is a generalized workflow for the synthesis of the imidazo[1,2-a]pyridine core.
Representative Experimental Protocol: Synthesis of 2-Aryl Imidazo[1,2-a]pyridines
The following is a representative protocol for the synthesis of 2-aryl imidazo[1,2-a]pyridines, a common class of derivatives. This protocol is provided as a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted 2-aminopyridine
-
Substituted phenacyl bromide
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol, add the substituted phenacyl bromide (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 2-aryl imidazo[1,2-a]pyridine product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Applications in Drug Discovery and Potential Biological Targets
The imidazo[1,2-a]pyridine scaffold has been extensively explored in drug discovery, leading to the identification of compounds with a wide range of biological activities.
Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.
Antimicrobial Activity: This scaffold has also been a source of promising antimicrobial agents. Derivatives have shown activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[3]
Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine core has led to its investigation in numerous other therapeutic areas, including neurodegenerative diseases, inflammation, and viral infections.[1][4]
Illustrative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a simplified signaling pathway where an imidazo[1,2-a]pyridine-based inhibitor might act. Many such derivatives have been developed as kinase inhibitors, targeting enzymes that play a key role in cell proliferation and survival.
Conclusion and Future Perspectives
Future research efforts should focus on the detailed synthesis and characterization of this and other underexplored derivatives to fully elucidate their physicochemical properties and biological activities. Such studies will be crucial in unlocking the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
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ResearchGate. Synthesis, Characterization and Biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. [Link]
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ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. [Link]
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PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
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ResearchGate. Synthesis, docking studies and biological evaluation of some newly substituted-5-(2 - methyl imidazo [1,2-A] pyridin-3 -yl) -2,5 - dihydro -1,3,4 -thiadiazol-2-amines. [Link]
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ResearchGate. Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. [Link]
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ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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ACS Publications. Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. [Link]
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ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
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ResearchGate. C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]
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MDPI. Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. [Link]
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ResearchGate. Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. [Link]
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ResearchGate. Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. [Link]
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